Lithium hydrogen sulfate

Integrated Optics Lithium Niobate Waveguides Proton Exchange Fabrication

Substituting LiHSO₄ with Li₂SO₄ eliminates the Brønsted acid proton essential for acid-catalyzed transformations; NaHSO₄ substitution removes the Li⁺ required for ion-conducting systems. LiHSO₄ (CAS 13453-86-6) uniquely combines both functionalities in one compound. • Low-temperature proton-exchange vapor for LiNbO₃/LiTaO₃ waveguide fabrication, enabling lower processing temperatures than benzoic acid melt. • Silica-supported (LiHSO₄/SiO₂) heterogeneous, reusable catalyst for solvent-free β-enaminone synthesis (80°C) and chemoselective aldehyde-to-acylal conversion (20 mol% loading). • Lithium dye salt production via double displacement precipitation for stable, high-concentration aqueous dye formulations. Standard packs: 0.1 kg, 5 kg, bulk custom. In stock.

Molecular Formula LiHSO4
HLiO4S
Molecular Weight 104 g/mol
CAS No. 13453-86-6
Cat. No. B081058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium hydrogen sulfate
CAS13453-86-6
Molecular FormulaLiHSO4
HLiO4S
Molecular Weight104 g/mol
Structural Identifiers
SMILES[Li+].OS(=O)(=O)[O-]
InChIInChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1
InChIKeyHPCCWDVOHHFCKM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Hydrogen Sulfate (CAS 13453-86-6) Technical Procurement Guide: Distinct Properties vs. In-Class Sulfate Alternatives


Lithium hydrogen sulfate (LiHSO₄, CAS 13453-86-6) is an acidic inorganic salt comprising Li⁺ cations and hydrogen sulfate (HSO₄⁻) anions [1]. It crystallizes in a monoclinic P2₁/c space group with distinct tetrahedral coordination geometry [1]. Unlike neutral lithium sulfate (Li₂SO₄) which serves primarily as an electrolyte precursor, LiHSO₄ provides a verifiable proton source functionality combined with lithium ion availability . The compound exhibits a water solubility of 25.7 g/100 mL at 25°C . However, procurement decisions based solely on general sulfate class membership fail to capture application-critical distinctions.

Lithium Hydrogen Sulfate Procurement: Why Generic Li₂SO₄ or NaHSO₄ Substitution Introduces Quantifiable Performance Gaps


Substituting LiHSO₄ with lithium sulfate (Li₂SO₄) eliminates the acidic proton functionality essential for Brønsted acid catalysis and proton-exchange processes . Conversely, substituting with sodium hydrogen sulfate (NaHSO₄) removes the lithium cation required for applications demanding both acidity and lithium ion availability, such as lithium salt synthesis or lithium-ion conducting systems . Even within the bisulfate class, the cation identity measurably alters dissociation behavior: comparative Raman studies demonstrate that LiHSO₄ and NH₄HSO₄ exhibit distinct HSO₄⁻ dissociation equilibrium characteristics under identical ionic strength conditions, with LiHSO₄ maintaining a conventional dissociation constant of 0.0112 mol kg⁻¹ at 25°C [1]. Furthermore, in vapor-phase proton exchange applications, LiHSO₄ vapor enables waveguide fabrication at lower processing temperatures than benzoic acid melt, a distinction with direct implications for process integration [2]. The sections below provide quantitative differentiation evidence required for informed scientific procurement.

Lithium Hydrogen Sulfate (CAS 13453-86-6) Quantitative Differentiation Evidence: Verified Comparative Data for Scientific Selection


Low-Temperature Proton Exchange vs. Benzoic Acid Melt: Process Temperature and Diffusion Parameter Differentiation

In planar optical waveguide fabrication on Z-cut LiNbO₃ and LiTaO₃ substrates, LiHSO₄ vapor serves as a proton source at low temperature, offering a verifiable alternative to the widely used benzoic acid melt process. The study determined diffusion parameters for both crystal types and explicitly compared them to values obtained using benzoic acid melt as the proton source [1]. The low-temperature vapor-phase method using LiHSO₄ provides different diffusion characteristics that enable alternative fabrication routes [1].

Integrated Optics Lithium Niobate Waveguides Proton Exchange Fabrication Photonics Materials

Silica-Supported LiHSO₄ Catalytic System: Heterogeneous Catalyst Performance for β-Enaminone Synthesis

Silica-supported LiHSO₄ (LiHSO₄/SiO₂) functions as a heterogeneous, reusable catalytic system for the solvent-free synthesis of β-enaminones and β-enamino esters from aromatic and aliphatic amines with β-dicarbonyl compounds [1]. The catalytic system operates at 80°C under solvent-free conditions and affords the title compounds in high to excellent yields and short reaction times [1]. The heterogeneous nature enables catalyst recovery and reuse [1]. Notably, LiHSO₄/SiO₂ also enables chemoselective conversion of aldehydes to acylals using acetic anhydride with a catalytic amount of 20 mol%, without reaction of ketones under the same conditions [2].

Green Chemistry Heterogeneous Catalysis Solvent-Free Synthesis Organic Synthesis

HSO₄⁻ Dissociation Behavior: LiHSO₄ vs. NH₄HSO₄ Comparative Solution Chemistry

Raman spectroscopic investigation of HSO₄⁻ dissociation at 25°C across H₂SO₄, NH₄HSO₄, and LiHSO₄ solutions over a wide concentration range revealed compound-specific dissociation behavior [1]. In LiHSO₄ and H₂SO₄, the conventional dissociation quotient Q′c follows the expression log Q′c = -1.95 + 2.04√µ′/(1 + 0.85√µ′) up to ionic strength µ′ = 2.5 mol kg⁻¹ [1]. The conventional dissociation constant derived from Raman data for LiHSO₄ is 0.0112 mol kg⁻¹ [1]. In contrast, NH₄HSO₄ requires a modified expression log Q′c = -1.95 + 2.04√µ′/(1 + 1.0√µ′) valid up to µ′ = 4 mol kg⁻¹ [1].

Solution Chemistry Ion Pair Formation Raman Spectroscopy Electrolyte Thermodynamics

Single Crystal Growth and Optical Band Gap Characterization

LiHSO₄ single crystals grown by slow evaporation technique exhibit a monoclinic crystal structure as confirmed by powder X-ray diffraction [1]. UV-visible spectroscopy reveals an indirect allowed optical transition with a band gap of approximately 5.36 eV [1]. The crystals show a phase transition at approximately 389 K (116°C) [1]. AC conductivity in these crystals is controlled by the correlated barrier hopping (CBH) model, with possible evidence for a bipolaron hopping mechanism [1].

Crystal Growth Optical Materials Dielectric Properties Solid State Physics

Lithium Hydrogen Sulfate (CAS 13453-86-6) Verified Application Scenarios for Scientific Procurement


Low-Temperature Proton Exchange for LiNbO₃ and LiTaO₃ Optical Waveguide Fabrication

For integrated optics and photonics research requiring planar optical waveguides on Z-cut LiNbO₃ or LiTaO₃ substrates, LiHSO₄ vapor provides a low-temperature proton exchange method as an alternative to conventional benzoic acid melt processing [1]. The diffusion parameters determined for LiHSO₄ vapor proton exchange differ from those obtained with benzoic acid melt, enabling distinct fabrication routes [1]. This application leverages the compound's ability to release protons in the vapor phase at lower temperatures than melt-based alternatives, which may benefit temperature-sensitive device integration or process simplification [1].

Heterogeneous Catalysis for Solvent-Free Organic Synthesis

LiHSO₄ supported on silica (LiHSO₄/SiO₂) functions as a heterogeneous, reusable catalytic system for solvent-free organic transformations including β-enaminone/β-enamino ester synthesis (80°C) [1] and chemoselective aldehyde-to-acylal conversion (20 mol% catalyst loading) [2]. The heterogeneous nature enables catalyst recovery and reuse, aligning with green chemistry and sustainable synthesis research objectives [1][2]. This application is relevant for organic synthesis laboratories seeking recoverable acid catalysts for solvent-free methodologies.

Lithium Salt Synthesis via Double Displacement in Dye Chemistry

LiHSO₄ is employed in the conversion of calcium salts of anionic dyes to their corresponding lithium salts through double displacement precipitation [1]. The high solubility of lithium salts of anionic dyes compared to their sodium and potassium counterparts enables the preparation of highly concentrated, stable aqueous dye solutions with reduced precipitation tendency during dyeing and printing operations [1]. This application addresses formulation challenges for fiber-reactive dyes used in textile processing where electrolyte-induced solubility reduction can compromise dyeing uniformity [1].

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